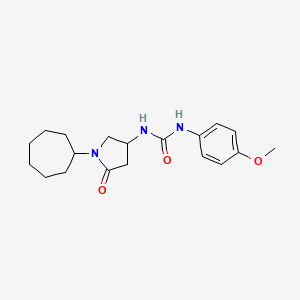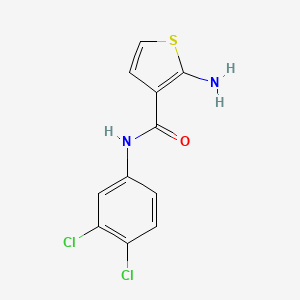
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine, also known as PEPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEPMM belongs to the class of morpholine derivatives, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and serotonin. This compound has also been shown to interact with ion channels and receptors, which may contribute to its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of GABA and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and anxiety. This compound has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its anticonvulsant and neuroprotective properties.
実験室実験の利点と制限
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. This compound is also stable under standard laboratory conditions, which makes it suitable for long-term storage. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, this compound has not been extensively tested in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine. One area of interest is the development of more potent and selective this compound analogs that can target specific neurotransmitter systems. Another direction is the investigation of this compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anticonvulsant, anxiolytic, and neuroprotective properties make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine can be synthesized by the reaction of 4-(4-pyridinylmethyl)morpholine with 2-phenylethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
2-(2-phenylethyl)-4-(4-pyridinylmethyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. This compound has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(2-phenylethyl)-4-(pyridin-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-4-16(5-3-1)6-7-18-15-20(12-13-21-18)14-17-8-10-19-11-9-17/h1-5,8-11,18H,6-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLBTUZAOBOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=NC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6119786.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)
![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)

![7-isopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119870.png)
![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)

![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)

